4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H13ClN2O4S. It is a derivative of benzenesulfonamide, featuring a chloro group at the 4-position, diethylamino groups at the nitrogen atom, and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Chlorination: The nitrated product is then chlorinated to introduce a chloro group at the 4-position.
Alkylation: Finally, the chlorinated nitrobenzenesulfonamide is alkylated with diethylamine to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these reactions include carbon tetrachloride, sulfuric acid, and diethyl ether.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-amino-N,N-diethyl-3-nitrobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and diethylamino groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.
4-bromo-N,N-diethyl-3-nitrobenzenesulfonamide: Similar structure but with a bromo group instead of a chloro group.
4-chloro-N,N-diethyl-3-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups makes it a versatile compound for various chemical reactions and research applications.
Properties
IUPAC Name |
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUNWYHOMQGOAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385366 |
Source
|
Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-53-7 |
Source
|
Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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